Cas no 62734-04-7 (Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride)

Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride is a versatile chemical intermediate used in organic synthesis and pharmaceutical applications. The compound features a reactive chloromethyl group and an ethoxy substituent on the pyridine ring, enabling selective functionalization for the development of complex molecules. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This reagent is particularly valuable in the preparation of heterocyclic compounds and active pharmaceutical ingredients (APIs), where precise structural modifications are required. Its well-defined reactivity profile makes it a reliable choice for researchers in medicinal chemistry and material science. Proper handling under controlled conditions is recommended due to its reactive nature.
Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride structure
62734-04-7 structure
Product Name:Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride
CAS No:62734-04-7
MF:C8H11Cl2NO
MW:208.085040330887
MDL:MFCD30729340
CID:433792
PubChem ID:20474185
Update Time:2025-10-29

Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride
    • 2-(chloromethyl)-3-ethoxypyridine,hydrochloride
    • DTXSID30607682
    • 2-(chloromethyl)-3-ethoxypyridine;hydrochloride
    • 62734-04-7
    • 2-Chloromethyl-3-ethoxy-pyridine hydrochloride
    • SCHEMBL11091243
    • 2-(Chloromethyl)-3-ethoxypyridine--hydrogen chloride (1/1)
    • 2-(CHLOROMETHYL)-3-ETHOXYPYRIDINE HYDROCHLORIDE
    • WDEGRDWGRKYVGC-UHFFFAOYSA-N
    • A1-04686
    • 2-chloromethyl-3-ethoxypyridine hydrochloride
    • MDL: MFCD30729340
    • Inchi: 1S/C8H10ClNO.ClH/c1-2-11-8-4-3-5-10-7(8)6-9;/h3-5H,2,6H2,1H3;1H
    • InChI Key: WDEGRDWGRKYVGC-UHFFFAOYSA-N
    • SMILES: ClCC1C(=CC=CN=1)OCC.Cl

Computed Properties

  • Exact Mass: 207.02193
  • Monoisotopic Mass: 207.0217694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 110
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • PSA: 22.12

Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride Pricemore >>

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Additional information on Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride

Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride: A Comprehensive Overview

Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride, with the CAS number 62734-04-7, is a significant compound in the realm of pharmaceutical and chemical research. This compound, characterized by its hydrochloride salt form, has garnered attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The presence of both a chloromethyl group and an ethoxy group on the pyridine ring imparts unique reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride consists of a pyridine core substituted at the 2-position with a chloromethyl group and at the 3-position with an ethoxy group. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in various chemical reactions and formulations. This compound is particularly notable for its role in the development of pharmaceutical agents, where it serves as a precursor for more complex molecules.

In recent years, there has been growing interest in the applications of Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride in drug discovery and development. Its unique structural features make it a promising candidate for designing new therapeutic agents. For instance, the chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity is leveraged in the synthesis of heterocyclic compounds, which are prevalent in many drugs.

One of the most compelling aspects of Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride is its utility in constructing biologically active scaffolds. Researchers have utilized this compound to develop novel inhibitors targeting various biological pathways. For example, studies have demonstrated its role in synthesizing compounds that interact with enzymes involved in cancer metabolism. These findings highlight its potential as a building block for anticancer agents.

The ethoxy group on the pyridine ring also contributes to the compound's versatility. It can participate in various chemical transformations, including etherification and oxidation reactions, further expanding its synthetic utility. This makes Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride a valuable asset in organic synthesis laboratories.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its ability to form coordination complexes with metal ions makes it useful in catalytic systems. These complexes can be employed in various catalytic processes, including cross-coupling reactions and polymerization reactions. Such applications underscore the broad utility of Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride beyond traditional pharmaceuticals.

The synthesis of Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution on halogenated pyridines followed by functional group transformations. Advances in synthetic methodologies have improved the efficiency of these processes, making it more feasible to produce this compound on an industrial scale.

Ongoing research continues to explore new applications for Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride. One area of interest is its use in designing novel ligands for metal-organic frameworks (MOFs). These frameworks have potential applications in gas storage, separation technologies, and catalysis. The unique structural features of this compound make it an attractive candidate for developing MOFs with tailored properties.

Efforts are also underway to investigate the pharmacological properties of derivatives of Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride. By modifying its structure, researchers aim to develop compounds with enhanced efficacy and reduced side effects. Such studies are crucial for translating laboratory findings into viable therapeutic options for patients.

The safety profile of Pyridine, 2-(chloromethyl)-3-ethoxy-, hydrochloride is another important consideration. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure safe usage. This includes appropriate storage conditions and personal protective equipment during handling.

In conclusion,

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